molecular formula C12H16 B1323654 3-(2,4-Dimethylphenyl)-2-methyl-1-propene CAS No. 57834-93-2

3-(2,4-Dimethylphenyl)-2-methyl-1-propene

Cat. No.: B1323654
CAS No.: 57834-93-2
M. Wt: 160.25 g/mol
InChI Key: HYRTXGLMVXOKBB-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-2-methyl-1-propene: is an organic compound characterized by the presence of a propene group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylphenyl with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced catalytic systems. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-2-methyl-1-propene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylphenyl-1-propene
  • 3-(2,4-Dimethylphenyl)-1-butene
  • 2,4-Dimethylphenyl-2-methyl-1-propene

Uniqueness

3-(2,4-Dimethylphenyl)-2-methyl-1-propene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,4-dimethyl-1-(2-methylprop-2-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-9(2)7-12-6-5-10(3)8-11(12)4/h5-6,8H,1,7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRTXGLMVXOKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641223
Record name 2,4-Dimethyl-1-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57834-93-2
Record name 2,4-Dimethyl-1-(2-methylprop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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